1-Fluoro-2-azabicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
1-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-5(3-6)4-8-6/h5,8H,1-4H2 |
InChI Key |
CQIBSAQBDRPJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CN2)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 2 Azabicyclo 2.2.1 Heptane and Analogous Structures
Strategies for Constructing the 2-Azabicyclo[2.2.1]heptane Ring System
The construction of the 2-azabicyclo[2.2.1]heptane framework can be achieved through several synthetic strategies, including cycloaddition reactions, intramolecular cyclizations, and ring expansions.
Diels-Alder Cycloaddition Approaches to Azabicyclo[2.2.1]heptanes
The aza-Diels-Alder reaction is a powerful and widely used method for the stereoselective synthesis of the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net This [4+2] cycloaddition typically involves the reaction of a diene, most commonly cyclopentadiene (B3395910), with an imine or an iminium ion as the dienophile. researchgate.netresearchgate.net The use of chiral imines allows for the preparation of enantiomerically pure 2-azanorbornane derivatives, which are crucial for the development of chiral ligands and biologically active compounds. researchgate.net
A common approach involves the in situ generation of an iminium salt from a primary amine hydrochloride and formaldehyde (B43269), which then reacts with cyclopentadiene. researchgate.net For instance, the reaction of benzylamine (B48309) hydrochloride and formaldehyde with cyclopentadiene yields 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. researchgate.net Another variation employs the reaction of cyclopentadiene with chlorosulfonyl isocyanate, leading to an N-chloro-β-lactam intermediate which can be further transformed. researchgate.net
The Diels-Alder reaction of vinyl acetate (B1210297) with 2,3,4,5,5-pentachloro-1-azacyclopentadiene has been shown to produce a 2-azabicyclo[2.2.1]hept-2-ene derivative, indicating that the reaction can proceed through an isomeric 2-azadiene intermediate. ucla.edu The stereoselectivity of the aza-Diels-Alder reaction is a key feature, often yielding a single diastereomer with well-defined stereochemistry at multiple centers. researchgate.net
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular cyclization represents another important strategy for the synthesis of the 2-azabicyclo[2.2.1]heptane ring system. These reactions typically involve the formation of a key bond within a suitably functionalized acyclic or monocyclic precursor to close the bicyclic framework.
One such approach involves the intramolecular free radical cyclization of precursors derived from cyclohex-3-enecarboxylic acid. researchgate.netnih.gov For example, exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane can be synthesized through an intramolecular cyclization process. researchgate.net The success of these radical-mediated cyclizations can be influenced by the nature of the nitrogen-protecting group. nih.gov
Furthermore, intramolecular N-glycosidation, promoted by N-amido radicals, has been utilized for the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane systems. documentsdelivered.com This method involves an intramolecular 1,5-hydrogen abstraction followed by oxidation to form the bicyclic ether. documentsdelivered.com
The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a key intermediate often referred to as Vince lactam, can be achieved through a two-step process involving the reaction of a sulfonyl cyanide with cyclopentadiene to form a 3-sulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene intermediate, which is then hydrolyzed. This lactam is a versatile precursor for various 2-azabicyclo[2.2.1]heptane derivatives.
Ring Expansion Reactions via Aziridinium (B1262131) Intermediates
Ring expansion reactions provide an alternative route to the 2-azabicyclo[2.2.1]heptane system and its analogs, often proceeding through the formation of strained aziridinium intermediates. These intermediates can be generated from appropriately substituted precursors and subsequently undergo nucleophilic ring-opening to yield the desired bicyclic amine.
For example, the bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene leads to the formation of a tricyclic aziridinium bromide. arkat-usa.org The subsequent opening of the aziridine (B145994) ring by a nucleophile results in the formation of a 6-substituted-2-azabicyclo[2.2.1]heptane with inversion of configuration. arkat-usa.org
In a related context, the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives under Mitsunobu conditions or in the presence of a sulfonyl chloride and base can lead to the formation of the 2-azabicyclo[3.2.1]octane system. rsc.org This ring expansion occurs via an aziridinium intermediate that is regioselectively opened by a nucleophile. rsc.org While this leads to a different bicyclic system, it highlights the utility of aziridinium ions in rearrangements of azabicyclic structures. The formation of these intermediates is often initiated by the activation of a hydroxyl group followed by intramolecular nucleophilic attack by the nitrogen atom. rsc.org
Introduction of the Fluorine Moiety into Azabicyclo[2.2.1]heptane Scaffolds
The incorporation of fluorine into the 2-azabicyclo[2.2.1]heptane framework can significantly modify its physicochemical and biological properties. Fluorine can be introduced either by direct fluorination of a pre-formed bicyclic system or by using fluorinated precursors in the synthetic route.
Direct Fluorination Techniques and Reagent Applications
Direct fluorination involves the introduction of a fluorine atom onto the 2-azabicyclo[2.2.1]heptane scaffold in the later stages of the synthesis. A variety of fluorinating reagents can be employed for this purpose.
One common method is nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST). le.ac.uk DAST can be used to convert hydroxyl groups to fluorine atoms, typically with inversion of configuration (SN2 mechanism). le.ac.uk For instance, the fluorination of alcohols derived from 2-azabicyclo[2.2.1]heptane with DAST has been investigated. le.ac.uk The reaction of the γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, with bromine in the presence of fluoride (B91410) ions has been shown to produce a 6,7-substituted 2-azanorbornan-3-one, which can be a precursor to fluorinated cyclopentylamine (B150401) derivatives. rsc.org
Utilization of Fluorinated Precursors in Synthetic Routes
An alternative strategy involves the use of starting materials that already contain a fluorine atom. This approach can offer advantages in terms of controlling the position of the fluorine atom and avoiding harsh fluorination conditions in later steps.
For example, fluorinated analogs of 2-azabicyclo[2.2.1]heptane have been synthesized for applications in positron emission tomography (PET) imaging. nih.gov The synthesis of [18F]norchlorofluoroepibatidine, a fluorinated derivative of epibatidine (B1211577), involved the use of a fluorinated pyridyl precursor in a palladium-catalyzed Heck-type coupling reaction with an N-Boc protected azanorbornene. nih.gov The fluorine-18 (B77423) was introduced via nucleophilic aromatic substitution on a suitable precursor. nih.gov
Another example is the synthesis of biaryl sulfonamides based on the 2-azabicyclo[2.2.1]heptane skeleton, where fluorinated derivatives have been prepared and their structures confirmed by X-ray crystallography. nih.gov The synthesis of these compounds started from aza-Diels-Alder cycloadducts which were then elaborated, with the fluorine atom being part of the sulfonyl chloride reactant. nih.gov
The following table provides a summary of the synthetic strategies discussed:
| Strategy | Description | Key Reagents/Intermediates | Reference(s) |
| Diels-Alder Cycloaddition | [4+2] cycloaddition to form the bicyclic core. | Cyclopentadiene, chiral imines, iminium salts | researchgate.net, researchgate.net |
| Intramolecular Cyclization | Ring closure of a functionalized precursor. | Radical initiators, N-amido radicals | documentsdelivered.com, researchgate.net, nih.gov |
| Ring Expansion | Expansion of a smaller ring via an aziridinium ion. | Aziridinium intermediates, nucleophiles | , rsc.org, arkat-usa.org |
| Direct Fluorination | Introduction of fluorine onto the pre-formed scaffold. | Diethylaminosulfur trifluoride (DAST) | le.ac.uk, rsc.org |
| Fluorinated Precursors | Using starting materials that already contain fluorine. | Fluorinated pyridines, fluorinated sulfonyl chlorides | nih.gov, nih.gov |
Enantioselective Synthesis of Chiral 1-Fluoro-2-azabicyclo[2.2.1]heptane Derivatives
The asymmetric synthesis of chiral this compound derivatives presents a formidable challenge due to the need for precise control over the stereochemistry at multiple centers, including the fluorine-bearing carbon. Methodologies often involve the enantioselective synthesis of a non-fluorinated precursor, followed by a stereospecific fluorination step.
Asymmetric Catalysis in Azabicyclo[2.2.1]heptane Synthesis
Various catalytic systems have been explored to achieve the enantioselective synthesis of the core 2-azabicyclo[2.2.1]heptane skeleton, which can then be subjected to fluorination.
Brønsted Acid Catalysis:
A notable advance in the synthesis of chiral 2-azabicyclo[2.2.1]heptanes involves the use of chiral phosphoric acids to catalyze the ring-opening of meso-epoxides. This method provides access to a range of 2-azabicyclo[2.2.1]heptane derivatives with high yields and excellent enantioselectivities. researchgate.netnih.gov The resulting products contain hydroxyl and amide functionalities that can serve as handles for further chemical modifications, including the potential introduction of a fluorine atom. researchgate.net For instance, a chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides has been developed, affording a variety of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. nih.gov
Palladium-Catalyzed Methods:
Palladium catalysis has been instrumental in the construction of the 2-azabicyclo[2.2.1]heptane framework. One such method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which yields oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org These reactions are efficient and tolerate a broad range of substrates. rsc.org Furthermore, palladium-catalyzed Heck-type coupling reactions have been employed in the synthesis of fluorinated derivatives, such as in the preparation of precursors for [18F]norchlorofluoroepibatidine. nih.gov
Iron-Catalyzed Methods:
While less common, iron catalysis has been successfully applied in the enantioselective carbometalation of azabicycloalkenes, leading to optically active organozinc intermediates that can be further elaborated. This approach provides a direct route to functionalized azabicyclo[2.2.1]heptane skeletons. Although not yet reported for the direct synthesis of fluorinated analogs, this method holds promise for future applications.
Stereocontrol via Chiral Auxiliary and Ligand-Mediated Approaches
The use of chiral auxiliaries and ligands provides another powerful strategy for controlling the stereochemical outcome of reactions to form the 2-azabicyclo[2.2.1]heptane core.
Chiral Auxiliary-Mediated Synthesis:
Chiral auxiliaries can be temporarily incorporated into the reacting molecules to direct the stereochemical course of a reaction. For instance, the Diels-Alder reaction between cyclopentadiene and a chiral imine derived from a glyoxylate (B1226380) and a chiral amine can proceed with high diastereoselectivity to yield a 2-azabicyclo[2.2.1]heptene derivative. Subsequent modification and removal of the auxiliary can provide the enantiomerically enriched azabicyclic scaffold. While specific examples for 1-fluoro derivatives are not abundant, this general strategy is a cornerstone of asymmetric synthesis.
Chiral Ligand-Mediated Synthesis:
Chiral ligands, when coordinated to a metal catalyst, can create a chiral environment that influences the stereoselectivity of a reaction. For example, the enantioselective synthesis of 7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane, a conformationally restricted analog of nicotine, has been achieved through an intramolecular azomethine ylide-alkene [3+2] cycloaddition, where the stereochemistry is controlled by a chiral ligand. researchgate.net Similarly, derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane have been synthesized and resolved using chiral HPLC, with the (-)-enantiomers showing significantly higher binding affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov
The synthesis of fluorinated analogs often involves the late-stage introduction of fluorine. For example, the synthesis of anti-7-fluoro-2-Boc-2-azabicyclo[2.2.1]heptane has been reported, showcasing a specific fluorination strategy on a pre-formed bicyclic system. researchgate.net Another example is the synthesis of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, where the fluorine atom is part of a pyridinyl substituent attached to the azabicyclic core. acs.org The fluorination of 2-azabicyclo[2.2.1]heptane precursors, such as alcohols and ketones, has been achieved using reagents like diethylaminosulfur trifluoride (DAST). le.ac.uk
Table 1: Asymmetric Catalysis in the Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Catalytic Method | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |
| Brønsted Acid Catalysis | Chiral Phosphoric Acid | meso-Epoxide | 2-Azabicyclo[2.2.1]heptane | High | Excellent | researchgate.net, nih.gov |
| Palladium Catalysis | Pd(OAc)₂ | Cyclopentene | Oxygenated 2-Azabicyclo[2.2.1]heptane | - | - | rsc.org |
| Palladium Catalysis | Pd Catalyst | N-Boc-azanorbornene | Precursor for [18F]norchlorofluoroepibatidine | - | - | nih.gov |
Table 2: Chiral Auxiliary and Ligand-Mediated Synthesis of Azabicyclo[2.2.1]heptane Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Approach | Chiral Source | Reaction Type | Product | Stereoselectivity | Reference |
| Chiral Ligand | - | Intramolecular azomethine ylide-alkene [3+2] cycloaddition | 7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane | Asymmetric | researchgate.net |
| Chiral Resolution | Chiral HPLC | - | (-)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane | Enantiomeric separation | nih.gov |
Table 3: Synthesis of Fluorinated 2-Azabicyclo[2.2.1]heptane Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Product | Fluorinating Agent/Method | Precursor | Key Features | Reference |
| anti-7-Fluoro-2-Boc-2-azabicyclo[2.2.1]heptane | - | Pre-formed bicyclic system | Late-stage fluorination | researchgate.net |
| exo-2-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane | - | - | Fluorine on pyridinyl substituent | acs.org |
| Fluorinated 2-Azabicyclo[2.2.1]heptane Analogues | Diethylaminosulfur trifluoride (DAST) | Alcohol or Ketone | Nucleophilic fluorination | le.ac.uk |
Nucleophilic Reactions at Fluorinated Centers within the Azabicyclo[2.2.1]heptane Core
The carbon-fluorine bond is notoriously strong, making nucleophilic substitution at a fluorinated center challenging. However, within the constrained 2-azabicyclo[2.2.1]heptane framework, such reactions can be facilitated. The presence of the adjacent nitrogen atom can play a crucial role in these transformations. While direct displacement of a fluorine atom on the this compound core is not extensively documented, studies on analogous halogenated systems provide significant insight. For instance, nucleophilic displacements of anti-bromo substituents in related 2-azabicyclo[2.1.1]hexanes have been accomplished with a variety of nucleophiles, including fluoride ions. nih.gov These reactions are often dependent on the nature of the N-substituent, with a free amine or an N-alkyl group facilitating the displacement, potentially through neighboring group participation. nih.gov
The synthesis of fluorinated derivatives often involves introducing the fluorine atom via nucleophilic substitution using reagents like diethylaminosulfur trifluoride (DAST). amazonaws.com For example, the synthesis of a fluorinated isoepibatidine analogue, syn-7-(6-chloro-pyridin-3-yl)-exo-6-fluoro-2-azabicyclo-[2.2.1]heptane, highlights the creation of such C-F bonds on the scaffold. le.ac.uk The reverse reaction, displacing the fluoride, would require harsh conditions or specific activation of the C-F bond. Research into fluorinated 1,2,3-triazoles has also involved the use of 2-azabicyclo[2.2.1]heptane cores, suggesting the utility of this scaffold in constructing complex fluorinated molecules, though these syntheses may not involve direct substitution at a pre-existing fluorinated center. researchgate.net
Transformations Involving the Bridged Nitrogen Atom
The bridgehead nitrogen atom in the 2-azabicyclo[2.2.1]heptane system is a key locus of reactivity. It can be readily functionalized and plays a pivotal role in directing subsequent transformations. Standard protection strategies, such as the introduction of a tert-butoxycarbonyl (Boc) group, are commonly employed to modulate its reactivity during synthetic sequences. pwr.edu.pl
A significant transformation involving the nitrogen atom is its intramolecular nucleophilic attack to form a tricyclic aziridinium ion. This is often achieved by first activating a nearby functional group. For example, the bromination of N-benzyl-2-azanorborn-5-ene results in the formation of a reactive tricyclic aziridinium salt. le.ac.ukarkat-usa.org This strained intermediate is highly susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized 2-azabicyclo[2.2.1]heptanes. arkat-usa.org The alkylation of the nitrogen atom with reagents like methyl trifluoromethanesulfonate (B1224126) can also generate stable aziridinium ions, which serve as precursors for ring-opening reactions with external nucleophiles. nih.gov This process of activating the non-activated aziridine ring via N-alkylation is a powerful strategy for introducing further diversity into the molecule. nih.gov The lone pair of the nitrogen can also provide neighboring group participation in substitution reactions at other positions on the ring, such as the C-7 position, often leading to products with retained stereochemistry. nih.govle.ac.uk
Reactivity of Peripheral Functional Groups on the this compound Scaffold
Carboxylic Acid and Ester Modifications
Carboxylic acid and ester functionalities attached to the 2-azabicyclo[2.2.1]heptane skeleton undergo a range of standard chemical transformations, enabling their use as synthetic handles. For instance, the hydrolysis of ester groups, such as a tert-butyl ester, can be achieved to unmask a carboxylic acid. google.com The free carboxylic acid can then participate in further reactions. A notable example is the Ugi four-component reaction, where 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been used as the acidic component to generate complex polyfunctional peptidomimetics. researchgate.net
In dicarboxylic acid derivatives, selective transformations are possible. For example, after the formation of a trans-dicarboxylate derivative, deprotection of the nitrogen followed by ester hydrolysis can yield the corresponding diacid. This hydrolysis has been effectively carried out using Amberlyst A26 resin in its hydroxide (B78521) form. Furthermore, the strategic placement of an ester and an amino group can lead to intramolecular cyclizations. Under basic conditions, functionalized 4-aminoproline methyl esters, precursors to azabicyclic systems, can undergo epimerization at the C-2 position, followed by an intramolecular aminolysis of the ester to form a bridged lactam, thereby constructing the 2,5-diazabicyclo[2.2.1]heptane core. researchgate.net
Olefin and Carbonyl Group Reactions
Olefinic and carbonyl groups on the azabicyclo[2.2.1]heptane scaffold provide versatile points for chemical modification. Double bonds within the ring system can undergo various addition reactions. The bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene is a key step in the formation of tricyclic aziridinium salts. arkat-usa.org Radical-induced rearrangements can be initiated from precursors like azanortricyclanol, which is derived from a base-induced isomerization of an epoxide, to yield 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net Furthermore, these olefins can be selectively hydrogenated. For example, an enone precursor to the 7-azabicyclo[2.2.1]heptane system was quantitatively hydrogenated using a palladium-on-carbon catalyst. unirioja.es Thiols have also been added across the double bonds of 7-azabicyclo[2.2.1]heptadienes in a tandem intermolecular radical addition—homoallylic radical rearrangement to give 7-thio-substituted products. researchgate.net
Carbonyl groups on the scaffold are also reactive. In the synthesis of daphniphyllum alkaloids, a cascade cyclization involving an aldehyde on a precursor led to the formation of a 2-azabicyclo[2.2.1]heptane structure. mdpi.com The Ugi reaction, a multicomponent process, can employ a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to build complex structures on the azabicyclic framework. researchgate.net
Mechanistic Studies of Rearrangement and Ring-Opening Processes
Insights into Aziridinium Ring-Opening Regioselectivity
The ring-opening of bicyclic aziridinium ions derived from N-alkylprolinols is a synthetically valuable transformation for accessing substituted piperidines. The regioselectivity of this nucleophilic attack is a critical aspect, and it has been shown that fluorine substitution on the bicyclic core can exert significant control. nih.gov
Computational studies on a series of fluorinated bicyclic aziridiniums have revealed that the stereochemistry of fluorine atoms at the C(4) position dramatically influences the ratio of piperidine (B6355638) to pyrrolidine (B122466) products upon ring-opening with an azide (B81097) nucleophile. nih.gov An electrostatic gauche effect, stemming from the fluorine substitution, influences the conformation of the five-membered pyrrolidine ring fused to the aziridinium. This conformational control, in turn, dictates the regioselectivity of the nucleophilic attack on the aziridinium ring. nih.gov For instance, the reaction of one epimer may yield the piperidine product with high selectivity, while the other epimer reacts non-selectively. nih.gov
The regioselectivity is a delicate balance of steric and electronic factors. In some systems, nucleophilic attack preferentially occurs at the most substituted carbon, a pathway driven by the relief of ring strain. arkat-usa.orgresearchgate.net In other cases, particularly with bulky substituents present, the nucleophile attacks the less sterically hindered bond of the aziridinium ion. amazonaws.comarkat-usa.org Theoretical studies provide valuable insight into these competing pathways and can serve as a predictive tool for designing stereoselective syntheses of nitrogen-containing heterocycles. rsc.org The stability and reactivity of the aziridinium ion itself are dependent on factors like substituents, ring size, and the solvent medium. nih.gov
Table 1: Regioselectivity of Aziridinium Ring-Opening with Azide Data sourced from computational studies on fluorinated prolinol derivatives. nih.gov
| Prolinol Precursor | Fluorine Substitution | Piperidine:Pyrrolidine Ratio |
| 1a | None | 90:10 |
| 1b | (4R)-fluoro | 93:7 |
| 1c | (4S)-fluoro | 50:50 |
| 1d | 4,4-difluoro | 15:85 |
Reactivity and Chemical Transformations of 1 Fluoro 2 Azabicyclo 2.2.1 Heptane Systems
Samarium Diiodide (SmI₂)-Mediated Cascades and Rearrangements
Samarium diiodide (SmI₂) has emerged as a powerful single-electron transfer (SET) reagent in organic synthesis, capable of promoting a wide array of complex chemical transformations under mild conditions. nih.govrsc.org Its utility is particularly evident in the construction of intricate molecular architectures through cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters. rsc.org In the context of 2-azabicyclo[2.2.1]heptane systems, SmI₂-mediated reactions have been pivotal in the stereoselective synthesis of the core structure of complex alkaloids. nih.govsemanticscholar.org
The reactivity of SmI₂ can be finely tuned through the use of additives and cosolvents, which modulate its reduction potential and Lewis acidity. nih.gov This allows for precise control over the course of a reaction, enabling either radical or anionic pathways. nih.gov Common transformations initiated by SmI₂ include Barbier reactions, ketyl-olefin couplings, and radical-alkene cyclizations. nih.gov These reactions often proceed with high levels of chemo- and stereoselectivity, which is attributed to the ability of the samarium ion to form chelated transition states. nih.gov
A notable application of SmI₂ in the synthesis of the 2-azabicyclo[2.2.1]heptane framework is demonstrated in the total synthesis of the Daphniphyllum alkaloid, longeracemine. nih.govsemanticscholar.orgresearchgate.net The core of longeracemine features a highly substituted 2-azabicyclo[2.2.1]heptane skeleton. nih.govsemanticscholar.org Researchers successfully devised a novel SmI₂-mediated cascade reaction that involves a spirocyclization and rearrangement of a 7-azabicyclo[2.2.1]heptadiene precursor to furnish the desired 2-azabicyclo[2.2.1]heptene framework. nih.govsemanticscholar.org
The key transformation involves treating a functionalized 7-azabicyclo[2.2.1]heptadiene with samarium diiodide in tetrahydrofuran (B95107) (THF). This initiates a cascade that proceeds with excellent regio- and stereoselectivity to yield the rearranged 2-azabicyclo[2.2.1]heptene products. nih.gov This strategic use of a SmI₂-mediated rearrangement highlights the reagent's capacity to orchestrate complex skeletal reorganizations, providing access to challenging structural motifs.
While direct studies on 1-fluoro-2-azabicyclo[2.2.1]heptane in SmI₂-mediated cascades are not extensively documented, the influence of the fluorine substituent at the bridgehead position can be inferred from general principles. The strong electron-withdrawing nature of fluorine would likely impact the stability of any radical or anionic intermediates formed at the C1 position. It is known that the introduction of fluorine-containing groups, such as trifluoromethyl groups, can influence the course of SmI₂-mediated reductive cyclizations. rsc.org For instance, trifluoroacetamide (B147638) groups have been utilized as radical precursors in the synthesis of 2-trifluoromethylindoline derivatives. rsc.org This suggests that a C-F bond at a strategic position could potentially participate in or influence SmI₂-initiated transformations.
The presence of a fluorine atom at the bridgehead of the 2-azabicyclo[2.2.1]heptane system would be expected to exert a significant stereoelectronic effect on adjacent reactive centers, potentially altering the diastereoselectivity of cascade reactions compared to their non-fluorinated analogs.
The following table details the conditions and outcomes of a key SmI₂-mediated cascade reaction used to construct the 2-azabicyclo[2.2.1]heptane core in the synthesis of a longeracemine intermediate. nih.gov
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Functionalized 7-azabicyclo[2.2.1]heptadiene (29) | SmI₂ (3.0 equiv.) | THF | 23 | 1 | 2-azabicyclo[2.2.1]heptenes (48a and 48b) | Good |
Stereochemical and Conformational Analysis of 1 Fluoro 2 Azabicyclo 2.2.1 Heptane Structures
Impact of Fluorine Substitution on Azabicyclic Conformational Preferences
The substitution of hydrogen with fluorine, a small but highly electronegative atom, can dramatically alter the conformational landscape of organic molecules. In the context of the 2-azabicyclo[2.2.1]heptane system, the fluorine atom at the C1 position exerts a profound influence on the molecule's preferred shape through powerful stereoelectronic interactions. This is particularly evident in the gauche effect, where a conformation that is typically sterically disfavored becomes electronically stabilized.
The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a 60° dihedral angle between two substituents) over a sterically less hindered anti conformation. wikipedia.org While traditionally explained by hyperconjugation, recent studies suggest that electrostatic interactions are a primary cause of this stabilization, particularly in fluorinated compounds. nih.gov In 1,2-difluoroethane, for example, the gauche conformer is more stable than the anti conformer. wikipedia.orgnih.gov This stabilization is attributed to favorable electrostatic polarization interactions. nih.gov
In fluorinated azabicyclo[2.2.1]heptanes, the electronegative fluorine atom can engage in stabilizing gauche interactions with other polar groups or lone pairs within the rigid bicyclic structure. For instance, computational studies on 2-fluorobicyclo[2.2.1]heptan-7-ols revealed that stereoelectronic interactions, such as intramolecular hydrogen bonds between the fluorine and a hydroxyl group, contribute significantly to structural stabilization. nih.govbeilstein-journals.orgbeilstein-journals.org Although the title compound lacks a hydroxyl group, the principle of electrostatic stabilization remains. The gauche arrangement between the C1-F bond and the C2-N bond, or other bonds within the bicyclic system, is influenced by these electrostatic forces, which can override conventional steric considerations.
The final conformation of 1-Fluoro-2-azabicyclo[2.2.1]heptane is a result of the delicate balance between stabilizing electronic effects and destabilizing steric repulsions. The fluorine atom is considered sterically similar to a hydroxyl group in terms of its spatial requirement. researchgate.net However, its electronic influence is far more pronounced due to its high electronegativity.
In related 7-azabicyclo[2.2.1]heptane systems, it has been shown that steric bulk and the conformational restriction imposed by the bicyclic frame are critical for biological activity, such as discriminating between receptor subtypes. nih.gov The presence of electron-withdrawing substituents, like fluorine, can also influence reactivity by affecting the electronic nature of the molecule, for example by slowing the rate of nucleophilic displacement reactions at other positions on the ring. choudharylab.com
The rigid nature of the 2-azabicyclo[2.2.1]heptane skeleton fixes the relative positions of the substituents, meaning that the conformational preferences are largely built into the structure as different isomers (e.g., exo vs. endo). The introduction of the C1-fluorine atom will therefore modulate the relative stability of these isomers, influencing the equilibrium between them based on the interplay of these electronic and steric contributions.
Diastereomeric and Enantiomeric Relationships in this compound Derivatives
The 2-azabicyclo[2.2.1]heptane core is inherently chiral. The introduction of a fluorine atom at the C1 bridgehead, along with potential substituents elsewhere on the ring, gives rise to various stereoisomeric forms, including diastereomers and enantiomers.
The bicyclic structure can have substituents in exo (pointing away from the longer bridge) or endo (pointing towards the longer bridge) positions. google.com The relative orientation of these substituents creates diastereomers, which have different physical and chemical properties. For example, in derivatives of 2-azabicyclo[2.2.1]hept-5-ene, cycloaddition reactions can lead to the formation of exo and endo diastereomers, with the exo form often being the major product.
Since the parent molecule is chiral, its derivatives will exist as pairs of enantiomers (non-superimposable mirror images). The synthesis of these compounds often results in a racemic mixture (an equal mixture of both enantiomers), which may require chiral resolution techniques to separate. google.com The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (R/S) system. The specific stereochemistry is crucial for biological applications, as different enantiomers or diastereomers can exhibit vastly different activities. google.comraineslab.com For instance, the synthesis of novel epibatidine (B1211577) isomers, which are substituted 2-azabicyclo[2.2.1]heptanes, highlights the importance of controlling stereochemistry to achieve desired biological effects. researchgate.net
Table 1: Stereoisomeric Possibilities in Substituted 2-Azabicyclo[2.2.1]heptanes
| Stereochemical Feature | Description | Relevance to this compound |
|---|---|---|
| Chirality | The molecule is non-superimposable on its mirror image due to the lack of an improper axis of rotation. | The 2-azabicyclo[2.2.1]heptane skeleton is chiral, leading to enantiomeric pairs (e.g., (1R,4S) and (1S,4R) configurations). |
| Diastereomers | Stereoisomers that are not mirror images of each other. Arise when there are two or more stereocenters. | Derivatives with additional substituents can exist as diastereomers (e.g., exo vs. endo isomers). google.com |
| Exo/Endo Isomerism | A specific type of diastereomerism in bicyclic systems describing the orientation of a substituent relative to the main bridge. | The orientation of substituents on the ethylene (B1197577) bridge (C5, C6) of the azabicyclic system dictates the isomer. |
Advanced Methods for Absolute Configuration Determination
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, of a chiral molecule like this compound is critical for understanding its properties and biological function. Several advanced analytical techniques are employed for this purpose.
One of the most definitive methods is single-crystal X-ray crystallography . This technique can provide an unambiguous determination of the absolute structure, provided that a suitable crystal can be grown and the data is treated with anomalous dispersion methods. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard NMR can establish relative stereochemistry, specialized techniques can help in assigning the absolute configuration. thieme-connect.de This can involve the use of chiral derivatizing agents, which react with the molecule to form diastereomers that are distinguishable by NMR, or chiral solvating agents that induce chemical shift differences between enantiomers.
A prominent chemical derivatization technique is the advanced Marfey's method . This method is particularly useful for compounds containing amino groups. It involves derivatizing the chiral amine with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), to create diastereomers. These diastereomers can then be separated and analyzed using liquid chromatography-mass spectrometry (LC-MS), allowing for the assignment of the absolute configuration of the original amine by comparing retention times to standards. mdpi.com
Table 2: Methods for Absolute Configuration Determination
| Method | Principle | Application to this compound |
|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice. researchgate.net | Provides definitive 3D structure if a suitable crystal of the compound or a derivative can be obtained. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with a chiral agent, leading to distinguishable NMR spectra for each enantiomer. thieme-connect.de | The nitrogen atom can be derivatized with a chiral reagent to facilitate analysis. |
| Advanced Marfey's Method | Derivatization with a chiral reagent (e.g., L-FDAA) followed by LC-MS analysis to separate and identify diastereomers. mdpi.com | The secondary amine of the azabicyclic ring is a suitable site for derivatization. |
Advanced Spectroscopic Characterization of 1 Fluoro 2 Azabicyclo 2.2.1 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of 1-Fluoro-2-azabicyclo[2.2.1]heptane. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed. The analysis of chemical shifts, coupling constants, and through-space correlations provides unambiguous evidence for the connectivity and stereochemistry of the bicyclic system. amazonaws.com
¹H and ¹³C NMR Analysis of Bridged Fluorinated Heterocycles
The ¹H and ¹³C NMR spectra of 2-azabicyclo[2.2.1]heptane derivatives are characterized by distinct signals corresponding to the unique protons and carbons within the constrained bicyclic framework. amazonaws.commdpi.com The introduction of a fluorine atom at the C1 bridgehead position significantly influences the chemical shifts of neighboring nuclei due to its strong electronegativity and inductive effects.
In the ¹H NMR spectrum, protons on carbons adjacent to the fluorine and nitrogen atoms would exhibit downfield shifts. The rigid structure leads to complex spin-spin coupling patterns, with distinct coupling constants observed for endo, exo, bridgehead, and bridge protons. For instance, geminal coupling between protons on the same carbon and vicinal coupling between protons on adjacent carbons are readily observable.
The ¹³C NMR spectrum provides complementary information, with each carbon atom in the asymmetric structure giving a distinct resonance. The carbon atom directly bonded to the fluorine atom (C1) would show a large downfield shift and will be split into a doublet due to one-bond ¹³C-¹⁹F coupling. The chemical shifts of other carbons in the scaffold are also affected, providing a complete picture of the carbon skeleton. google.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Azabicyclo[2.2.1]heptane Derivatives Note: This table presents typical chemical shift ranges for the core structure. Actual values for this compound will vary based on specific stereochemistry and solvent conditions.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Coupling Interactions |
| ¹H | Bridgehead (C1, C4) | 3.5 - 4.5 | Vicinal (³JHH) coupling to adjacent protons |
| Protons α to N | 2.5 - 3.5 | Geminal (²JHH) and Vicinal (³JHH) coupling | |
| Methylene (B1212753) bridge (C7) | 1.5 - 2.5 | Geminal (²JHH) and long-range coupling | |
| Ethano bridge (C5, C6) | 1.2 - 2.0 | Complex coupling due to fixed dihedral angles | |
| ¹³C | C-F Bridgehead (C1) | 85 - 100 (doublet) | Large one-bond ¹JCF coupling (180-250 Hz) |
| Bridgehead (C4) | 55 - 70 | ||
| Carbons α to N | 45 - 60 | ||
| Ethano/Methylene bridge | 25 - 40 |
This is an interactive table. Click on the headers to sort the data.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key feature of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of ¹H NMR. wikipedia.orgicpms.cz This wide dispersion means that even subtle changes in the electronic environment around the fluorine atom result in substantial changes in its chemical shift, making it a powerful probe of molecular structure and interactions. biophysics.org
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom. The precise chemical shift of this signal provides critical information about its local environment. The fluorine atom's resonance will be split by coupling to nearby protons, primarily the bridgehead proton at C4 and protons on the adjacent C6 and C7 carbons, providing further structural confirmation. wikipedia.org
Two-Dimensional NMR Techniques (e.g., COSY) for Correlation Studies
While one-dimensional NMR spectra provide essential data, complex molecules often require two-dimensional (2D) NMR experiments for complete structural assignment. libretexts.orgdokumen.pub Techniques like Correlation Spectroscopy (COSY) are invaluable for establishing connectivity within the molecule. amazonaws.com
A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This allows for the tracing of the proton network throughout the bicyclic system. For example, cross-peaks in the COSY spectrum would connect the signals of the bridgehead protons to their neighbors on the ethano and methylene bridges, confirming the bonding framework. Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, providing a complete and unambiguous assignment of all ¹H and ¹³C signals.
Analysis of Fluorine Chemical Shifts and Associated Effects
The chemical shift of the fluorine atom in this compound is highly sensitive to its environment. The primary determinant of the ¹⁹F chemical shift is the electron density around the nucleus. The strong inductive electron-withdrawing effect of the fluorine atom itself is a major factor, but the chemical shift is also modulated by other structural features. icpms.cz
In the rigid bicyclic system, through-space interactions can play a significant role. researchgate.net For example, the proximity of the nitrogen atom's lone pair or nearby C-H bonds can influence the electron shielding around the fluorine nucleus, causing shifts in its resonance. vulcanchem.com Dipole interactions and steric effects within the constrained cage-like structure also contribute to the final observed chemical shift. vulcanchem.com Analysis of these effects, often aided by computational modeling, can provide deep insights into the molecule's conformation and electronic structure.
Other Spectroscopic Techniques for C-F Bond and Molecular Characterization (e.g., Spectro-Fluor™)
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. mdpi.com While the simple this compound scaffold is not inherently fluorescent, derivatives containing fluorophores could be studied to probe their properties. The technique is highly sensitive to the local environment of the emitting group, and changes in fluorescence can signal binding events or conformational changes. mdpi.com
For fundamental characterization of the C-F bond itself, vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are crucial. The C-F stretching vibration typically appears in the IR spectrum in the region of 1000-1400 cm⁻¹, and its exact frequency and intensity provide information about the bond strength and polarity.
Computational Chemistry and Theoretical Investigations of 1 Fluoro 2 Azabicyclo 2.2.1 Heptane
Quantum Chemical Calculations for Mechanistic Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms by modeling the energies of reactants, products, and intermediate transition states. acs.orgrsc.org Such calculations can provide deep insights into the feasibility and outcomes of chemical reactions.
For a molecule like 1-Fluoro-2-azabicyclo[2.2.1]heptane, computational studies would be essential to characterize the transition states of potential reactions, such as nucleophilic substitution or elimination. DFT calculations can determine the activation energies, which indicate the kinetic feasibility of a reaction pathway. rsc.orgdergipark.org.tr For instance, in related azabicyclo[2.2.1]heptane systems, DFT has been used to rationalize reaction outcomes by comparing the Gibbs free energies of different pathways. researchgate.net However, specific transition state geometries and energetic data for reactions involving this compound are not detailed in the available literature.
Computational models are powerful tools for predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for the synthesis of complex molecules. pwr.edu.pl For this compound, theoretical calculations could predict the preferred site of attack for a reagent or the stereochemical outcome of a reaction at a chiral center. For example, studies on similar bicyclic systems have used computational analysis to understand and predict the stereocontrolled synthesis of various derivatives. nih.gov Without specific studies on this compound, predictions would have to be inferred from general principles and studies on analogous structures.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, revealing its flexibility and preferred shapes. nih.gov This is particularly important for understanding how a molecule might interact with a biological target.
A hypothetical table of conformational analysis data is presented below to illustrate what such a study might reveal.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 120 | 0.00 | 75 |
| B | -120 | 1.5 | 20 |
| C | 0 | 5.0 | 5 |
| This table is illustrative and not based on published experimental or computational data for this compound. |
Electronic Structure Calculations and Fluorine's Influence on Molecular Properties
Electronic structure calculations can quantify the effect of the highly electronegative fluorine atom on the distribution of electron density within the this compound molecule. emerginginvestigators.org This influences properties such as dipole moment, reactivity, and intermolecular interactions.
The introduction of fluorine is known to alter the pKa of nearby functional groups and can create unique non-covalent interactions. mdpi.com Natural Bond Orbital (NBO) analysis, for example, could reveal details about hyperconjugative effects and the nature of the C-F bond. dergipark.org.tr The table below illustrates the kind of data that electronic structure calculations could provide.
| Property | Calculated Value (Illustrative) |
| Dipole Moment (Debye) | 2.5 D |
| HOMO Energy (eV) | -7.2 eV |
| LUMO Energy (eV) | 1.5 eV |
| Mulliken Charge on F | -0.4 e |
| Mulliken Charge on N | -0.3 e |
| This table is for illustrative purposes and does not represent published data for this compound. |
Applications in Complex Organic Synthesis and Molecular Scaffold Engineering
1-Fluoro-2-azabicyclo[2.2.1]heptane as a Chiral Building Block for Novel Scaffolds
The inherent chirality of the 2-azabicyclo[2.2.1]heptane skeleton makes it an attractive starting point for the synthesis of enantiomerically pure compounds. pwr.edu.pl The introduction of a fluorine atom adds another layer of complexity and functionality, enabling the development of novel molecular scaffolds with unique three-dimensional shapes and biological activities. These fluorinated azabicyclic structures serve as versatile platforms for creating diverse libraries of compounds for drug discovery and materials science. researchgate.netwhiterose.ac.uk
The synthesis of these chiral building blocks often relies on stereoselective reactions, such as the aza-Diels-Alder reaction, to establish the bicyclic core with high enantiomeric purity. researchgate.net Once formed, the fluorinated azabicyclic framework can be further elaborated through various chemical transformations to introduce additional functional groups and build more complex molecular architectures. The rigidity of the scaffold helps to control the spatial arrangement of these appended groups, which is crucial for dictating their interaction with biological targets.
A key advantage of using this compound as a chiral building block is the ability to systematically explore chemical space by modifying the substituents on the bicyclic core. This modular approach allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The fluorine atom, in particular, can influence these properties through its unique electronic effects and its ability to form hydrogen bonds.
Recent research has focused on developing efficient synthetic routes to a variety of functionalized fluorinated azabicyclo[2.2.1]heptane derivatives. These efforts have expanded the toolbox available to chemists for constructing novel and intricate molecular scaffolds with potential applications in various fields of chemical biology and medicinal chemistry.
Design and Synthesis of Conformationally Constrained Amino Acid Mimetics
The conformationally restricted nature of the this compound framework makes it an excellent template for the design and synthesis of amino acid mimetics. By incorporating this rigid scaffold into peptides, researchers can induce specific secondary structures, such as β-turns and helices, which are often critical for biological activity. The fluorine atom can further modulate the conformational preferences and biological properties of these peptide mimics.
The synthesis of these constrained amino acid mimetics typically involves the preparation of a fluorinated azabicyclo[2.2.1]heptane carboxylic acid, which can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics often exhibit enhanced stability towards enzymatic degradation compared to their natural peptide counterparts.
One area of significant interest is the use of these mimetics to probe the structure-activity relationships of bioactive peptides. By replacing a natural amino acid with a conformationally constrained mimetic, researchers can gain insights into the specific spatial arrangement of side chains required for binding to a biological target. This information is invaluable for the rational design of more potent and selective therapeutic agents.
The development of synthetic routes to various stereoisomers of fluorinated azabicyclo[2.2.1]heptane-based amino acids allows for a systematic investigation of how the stereochemistry of the bicyclic core influences the conformation and biological activity of the resulting peptidomimetics.
Development of Stereoselective Ligands and Organocatalysts Incorporating Azabicyclic Fluorine
The chiral and rigid nature of this compound derivatives makes them promising candidates for the development of novel stereoselective ligands and organocatalysts. The defined spatial orientation of substituents on the bicyclic framework can create a well-defined chiral environment around a metal center or a reactive site, enabling high levels of stereocontrol in asymmetric transformations.
The fluorine atom can play a crucial role in modulating the electronic properties and steric bulk of the ligand or catalyst, thereby influencing its reactivity and selectivity. For instance, the electron-withdrawing nature of fluorine can affect the Lewis basicity of the nitrogen atom in the azabicyclic core, which can be important for coordination to a metal catalyst.
Researchers have explored the synthesis of various N-substituted and C-functionalized 1-fluoro-2-azabicyclo[2.2.1]heptanes for use as ligands in a range of asymmetric catalytic reactions. These include hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of efficient synthetic strategies to access a diverse range of these fluorinated azabicyclic ligands is crucial for expanding their application in stereoselective synthesis. researchgate.net
Furthermore, the azabicyclic framework can serve as a scaffold for the development of bifunctional organocatalysts, where different functional groups on the scaffold can act in concert to promote a specific chemical transformation with high stereoselectivity. The rigid nature of the scaffold helps to pre-organize these functional groups in a catalytically competent orientation.
Strategies for Assembling Structurally Diverse Fluorinated Azabicyclic Frameworks
The construction of the fluorinated azabicyclo[2.2.1]heptane core and the introduction of structural diversity are key challenges in this area of research. Several synthetic strategies have been developed to address these challenges, often employing cycloaddition reactions as a key step to form the bicyclic system.
One of the most powerful methods for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the aza-Diels-Alder reaction between a suitable diene, such as cyclopentadiene (B3395910), and a fluorinated imine. researchgate.net The stereoselectivity of this reaction can often be controlled by using a chiral auxiliary on the imine or by employing a chiral Lewis acid catalyst. Subsequent functionalization of the resulting cycloadduct allows for the introduction of further structural diversity.
Another approach involves the intramolecular cyclization of appropriately functionalized fluorinated cyclopentane (B165970) or pyrrolidine (B122466) derivatives. These strategies often rely on transition metal-catalyzed reactions or radical cyclizations to form the bicyclic framework. For instance, palladium-catalyzed aminoacyloxylation of cyclopentenes has been used to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org
The development of new synthetic methodologies for the direct fluorination of pre-formed azabicyclo[2.2.1]heptane skeletons is also an active area of research. These late-stage fluorination reactions would provide a more efficient route to a wide range of fluorinated derivatives from common, non-fluorinated precursors.
The table below summarizes some of the key synthetic strategies employed for the assembly of fluorinated azabicyclic frameworks.
| Synthetic Strategy | Key Reaction | Starting Materials | Advantages |
| Aza-Diels-Alder Reaction | [4+2] Cycloaddition | Fluorinated imine, Cyclopentadiene | High stereocontrol, Convergent |
| Intramolecular Cyclization | Pd-catalyzed aminoacyloxylation, Radical cyclization | Functionalized fluorinated cyclopentanes/pyrrolidines | Access to diverse substitution patterns |
| Late-stage Fluorination | Electrophilic or Nucleophilic fluorination | Pre-formed azabicyclo[2.2.1]heptane | Rapid access to fluorinated analogs |
These synthetic strategies, coupled with the ongoing development of new and more efficient methods, will continue to expand the accessibility and diversity of fluorinated azabicyclic frameworks for applications in various areas of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
